1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that belongs to the class of ureas It features a cyclohexyl group attached to a urea moiety, which is further connected to a tetrahydroquinoline ring system
Mechanism of Action
Target of Action
The primary target of 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is phosphodiesterase III A (PDE3A). PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like adrenaline .
Mode of Action
This compound: acts as a potent inhibitor of PDE3A. By inhibiting PDE3A, this compound prevents the breakdown of cAMP, thereby enhancing the signal carried by this messenger molecule . This results in various physiological effects, including vasodilation and inhibition of platelet aggregation .
Biochemical Pathways
The action of This compound affects the cAMP-dependent pathway. By inhibiting PDE3A and thus increasing cAMP levels, it amplifies the signaling in pathways that are regulated by cAMP. This includes pathways that regulate myocardial contraction, vascular smooth muscle relaxation, and platelet aggregation .
Result of Action
The molecular and cellular effects of This compound ’s action include increased myocardial contraction, vasodilation, and inhibition of platelet aggregation. These effects are due to the increased cAMP signaling resulting from PDE3A inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of cyclohexyl isocyanate with 2-oxo-1,2,3,4-tetrahydroquinoline-6-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the tetrahydroquinoline ring.
Reduction: Hydroxylated derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-cyclohexyl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-9-6-11-10-13(7-8-14(11)19-15)18-16(21)17-12-4-2-1-3-5-12/h7-8,10,12H,1-6,9H2,(H,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSIZNSRAUCYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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